molecular formula C6H4BrN3O2S2 B6162113 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 41512-11-2

7-bromo-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B6162113
CAS No.: 41512-11-2
M. Wt: 294.1
InChI Key:
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Description

7-bromo-2,1,3-benzothiadiazole-4-sulfonamide: is a chemical compound with the molecular formula C6H4BrN3O2S2. It is known for its applications in various fields of scientific research, including chemistry, biology, and materials science. This compound is characterized by the presence of a bromine atom, a benzothiadiazole ring, and a sulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide typically involves the bromination of 2,1,3-benzothiadiazole followed by sulfonation. The reaction conditions often include the use of bromine or bromine-containing reagents and sulfonating agents such as sulfuric acid or chlorosulfonic acid. The process may require controlled temperatures and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are often employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered oxidation states.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed:

    Substitution Products: Various substituted benzothiadiazole derivatives.

    Oxidation Products: Oxidized forms of the benzothiadiazole ring.

    Reduction Products: Reduced forms with different functional groups.

    Coupling Products: Complex organic molecules with extended conjugation.

Scientific Research Applications

Chemistry: 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide is used as a building block in the synthesis of organic semiconductors and light-emitting diodes. Its unique electronic properties make it valuable in the development of advanced materials for electronic devices.

Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes and proteins. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and in the treatment of certain diseases. Research is ongoing to explore its efficacy and safety in medical applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The bromine atom and benzothiadiazole ring contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    2,1,3-benzothiadiazole-4-sulfonamide: Lacks the bromine atom, resulting in different reactivity and applications.

    4,7-dibromo-2,1,3-benzothiadiazole: Contains an additional bromine atom, leading to enhanced electronic properties.

    2,1,3-benzothiadiazole-4-carboxaldehyde: Features a carboxaldehyde group instead of a sulfonamide, altering its chemical behavior.

Uniqueness: 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its combination of a bromine atom, benzothiadiazole ring, and sulfonamide group. This unique structure imparts specific electronic and chemical properties, making it valuable in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide involves the reaction of 7-bromo-2,1,3-benzothiadiazole with sulfamic acid in the presence of a dehydrating agent.", "Starting Materials": [ "7-bromo-2,1,3-benzothiadiazole", "sulfamic acid", "dehydrating agent (e.g. phosphorus pentoxide)" ], "Reaction": [ "Mix 7-bromo-2,1,3-benzothiadiazole and sulfamic acid in a solvent such as acetic acid or dimethylformamide.", "Add a dehydrating agent such as phosphorus pentoxide to the mixture.", "Heat the mixture to a temperature of around 150-200°C for several hours.", "Cool the mixture and filter the resulting solid product.", "Wash the solid product with a solvent such as water or ethanol to remove any impurities.", "Dry the final product under vacuum to obtain 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide." ] }

CAS No.

41512-11-2

Molecular Formula

C6H4BrN3O2S2

Molecular Weight

294.1

Purity

95

Origin of Product

United States

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